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Compound of Interest

Compound Name: Thymine-15N2

Cat. No.: B12389653 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thymine-15N2
Thymine-15N2 is a stable isotope-labeled form of the pyrimidine nucleobase, thymine. In this

molecule, the two nitrogen atoms within the pyrimidine ring are replaced by the heavy isotope,

Nitrogen-15 (¹⁵N), resulting in a molecule with a higher molecular weight than its natural

counterpart. This key characteristic allows for its use as a tracer in a variety of metabolic

studies without the safety concerns associated with radioactive isotopes.

Chemical Properties:

Property Value

Chemical Formula C₅H₆¹⁵N₂O₂

Molecular Weight 128.10 g/mol

CAS Number 133339-06-7

Appearance White crystalline powder

Purity Typically >98%

Isotopic Enrichment Typically >98 atom % ¹⁵N

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b12389653?utm_src=pdf-interest
https://www.benchchem.com/product/b12389653?utm_src=pdf-body
https://www.benchchem.com/product/b12389653?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12389653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Thymine-15N2 is synthesized through various methods, with one common approach involving

the condensation of ethyl 2-formylpropionate with urea-¹⁵N₂ under acidic catalysis.[1][2] This

process can achieve high yields and purity, making the tracer readily available for research

applications.

Significance in Metabolic Research
The primary significance of Thymine-15N2 lies in its application as a powerful tool to trace and

quantify the synthesis of deoxyribonucleic acid (DNA). By introducing Thymine-15N2 into a

biological system, researchers can track its incorporation into newly synthesized DNA strands.

This provides a direct and accurate measure of cellular proliferation and DNA turnover. This

technique is particularly valuable in fields such as oncology, immunology, and regenerative

medicine, where understanding the dynamics of cell division is crucial.

The use of stable isotopes like ¹⁵N offers significant advantages over traditional methods that

use radioactive isotopes such as tritium (³H) or Carbon-14 (¹⁴C). Thymine-15N2 is non-

radioactive, making it safer for researchers to handle and suitable for use in human studies.

Furthermore, the analytical techniques used to detect stable isotopes, such as mass

spectrometry and nuclear magnetic resonance (NMR) spectroscopy, provide high sensitivity

and specificity.

Key Applications:

Quantifying DNA Synthesis and Cell Proliferation: Directly measuring the rate of new DNA

synthesis in cell cultures, animal models, and human subjects.

Metabolic Flux Analysis: Tracing the flow of nitrogen atoms through nucleotide biosynthesis

pathways.

Drug Efficacy Studies: Assessing the impact of therapeutic agents on cell division and DNA

replication in cancer cells or pathogens.

Toxicology Studies: Evaluating the effect of compounds on DNA integrity and repair

mechanisms.

Internal Standard for Quantitative Analysis: Used as an internal standard in mass

spectrometry-based assays for the precise quantification of endogenous thymine and its
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metabolites.

Experimental Protocols
In Vitro Cell Labeling with Thymine-15N2
This protocol describes the labeling of cultured mammalian cells with Thymine-15N2 to

measure DNA synthesis.

Materials:

Thymine-15N2

Cell culture medium appropriate for the cell line

Cultured mammalian cells

Phosphate-buffered saline (PBS)

Trypsin-EDTA (for adherent cells)

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

Procedure:

Cell Culture: Culture cells to the desired confluency in a standard cell culture incubator

(37°C, 5% CO₂).

Prepare Labeling Medium: Prepare fresh cell culture medium containing a final concentration

of 10 µM Thymine-15N2. The optimal concentration may vary depending on the cell type

and experimental goals and should be determined empirically.

Labeling: Remove the existing medium from the cells and wash once with sterile PBS. Add

the pre-warmed Thymine-15N2 labeling medium to the cells.

Incubation: Incubate the cells for a specific period (e.g., 2 to 24 hours). The incubation time

will depend on the cell doubling time and the desired level of incorporation.

Cell Harvest:
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Adherent cells: Wash the cells with PBS, then detach them using Trypsin-EDTA.

Neutralize the trypsin with a medium containing serum and collect the cells by

centrifugation.

Suspension cells: Collect the cells directly by centrifugation.

Washing: Wash the cell pellet twice with ice-cold PBS to remove any unincorporated

Thymine-15N2.

Storage: The cell pellet can be stored at -80°C for subsequent DNA extraction.

DNA Extraction and Hydrolysis
This protocol details the extraction of genomic DNA from labeled cells and its subsequent

hydrolysis into individual nucleosides for analysis.

Materials:

Cell pellet from the labeling experiment

DNA extraction kit (e.g., column-based or magnetic bead-based)

Nuclease P1

Alkaline Phosphatase

Ammonium acetate buffer (pH 5.3)

Tris-HCl buffer (pH 8.0)

Water, nuclease-free

Procedure:

DNA Extraction: Extract genomic DNA from the cell pellet using a commercial DNA extraction

kit, following the manufacturer's instructions. Elute the purified DNA in nuclease-free water.

DNA Quantification: Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop)

or a fluorometric method (e.g., Qubit).
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Enzymatic Hydrolysis: a. In a microcentrifuge tube, combine 10-20 µg of purified DNA with

ammonium acetate buffer. b. Add 2 units of Nuclease P1 and incubate at 50°C for 2 hours to

digest the DNA into deoxynucleoside 5'-monophosphates. c. Add Tris-HCl buffer to adjust the

pH to approximately 8.0. d. Add 5 units of Alkaline Phosphatase and incubate at 37°C for 2

hours to dephosphorylate the deoxynucleoside monophosphates into deoxynucleosides.

Sample Cleanup: The resulting hydrolysate containing a mixture of labeled and unlabeled

deoxynucleosides can be cleaned up using solid-phase extraction (SPE) if necessary,

although for many LC-MS/MS applications, direct injection after dilution is possible.

Analysis by Liquid Chromatography-Tandem Mass
Spectrometry (LC-MS/MS)
This protocol provides a general framework for the analysis of Thymine-15N2 incorporation

using LC-MS/MS.

Instrumentation:

High-Performance Liquid Chromatography (HPLC) system

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

Mobile Phase A: 0.1% formic acid in water

Mobile Phase B: 0.1% formic acid in acetonitrile

Gradient: A linear gradient from 2% to 50% Mobile Phase B over 10 minutes.

Flow Rate: 0.3 mL/min

Column Temperature: 40°C

Injection Volume: 5 µL
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MS/MS Parameters:

Ionization Mode: Positive Electrospray Ionization (ESI+)

Multiple Reaction Monitoring (MRM) Transitions:

Unlabeled Thymidine (dThd): m/z 243.1 → 127.1

Thymidine-¹⁵N₂ (dThd-¹⁵N₂): m/z 245.1 → 129.1

Collision Energy and other source parameters: These should be optimized for the specific

instrument being used.

Data Analysis:

The fractional incorporation of Thymine-15N2 is calculated by dividing the peak area of the

labeled thymidine (dThd-¹⁵N₂) by the sum of the peak areas of both the labeled and unlabeled

thymidine.

Fractional Incorporation (%) = [Area(dThd-¹⁵N₂)] / [Area(dThd) + Area(dThd-¹⁵N₂)] * 100

Data Presentation
The quantitative data obtained from Thymine-15N2 tracing experiments can be summarized in

tables to facilitate comparison between different experimental conditions.

Table 1: In Vitro Incorporation of Thymine-15N2 in Cancer Cell Lines
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Cell Line Treatment
Incubation Time
(hours)

Fractional ¹⁵N-
Thymidine
Incorporation (%)

HeLa Control 12 25.3 ± 2.1

HeLa Drug A (10 µM) 12 12.7 ± 1.5

MCF-7 Control 12 18.9 ± 1.8

MCF-7 Drug A (10 µM) 12 8.2 ± 1.1

A549 Control 24 35.6 ± 3.4

A549 Drug B (5 µM) 24 5.1 ± 0.8

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a Thymine-15N2 labeling experiment

to quantify DNA synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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and industry.
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